molecular formula C18H28N2 B3852204 4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline

4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline

Cat. No.: B3852204
M. Wt: 272.4 g/mol
InChI Key: CHMPGWXTGHICCV-BQYQJAHWSA-N
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Description

4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

The synthesis of 4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile.

    Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide.

    Catalytic Reduction: The reduction of a compound using a catalyst, often involving hydrogen gas.

    Reductive Amination: The formation of an amine by the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline can be compared with other piperidine derivatives, such as:

    Piperine: Known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits anticancer and antimicrobial activities.

    Matrine: Used for its anti-inflammatory and anticancer effects.

    Berberine: Known for its antimicrobial and anti-diabetic properties.

    Tetrandine: Exhibits anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities .

Properties

IUPAC Name

4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-4-17-9-5-6-14-20(17)15-7-8-16-10-12-18(13-11-16)19(2)3/h7-8,10-13,17H,4-6,9,14-15H2,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMPGWXTGHICCV-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCCCN1C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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